molecular formula C20H23N3O B11568866 5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine

5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine

Cat. No.: B11568866
M. Wt: 321.4 g/mol
InChI Key: PAYKSKJTPZZDQX-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a unique structure with an ethoxyphenyl group, a methyl group, and a methylbenzyl group attached to the imidazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-1-methyl-N-(4-methylbenzyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1-methyl-N-[(4-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C20H23N3O/c1-4-24-18-11-9-17(10-12-18)19-14-22-20(23(19)3)21-13-16-7-5-15(2)6-8-16/h5-12,14H,4,13H2,1-3H3,(H,21,22)

InChI Key

PAYKSKJTPZZDQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=C(C=C3)C

Origin of Product

United States

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